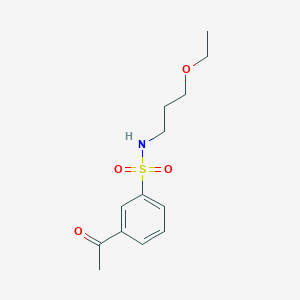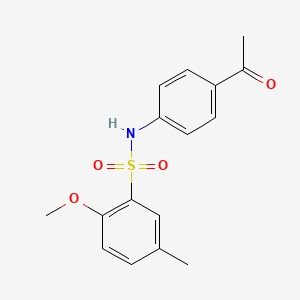
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as AEBSF and is a serine protease inhibitor. AEBSF has been used in various biochemical and physiological studies to understand the mechanism of action of enzymes and other biological molecules.
科学研究应用
AEBSF has been used in various scientific research applications. It is a serine protease inhibitor and has been used to study the mechanism of action of enzymes such as trypsin, chymotrypsin, and thrombin. AEBSF has also been used in the purification of proteins and enzymes. It has been used to inhibit proteases during protein purification, which helps to prevent degradation of the protein of interest.
作用机制
AEBSF inhibits serine proteases by irreversibly modifying the active site of the enzyme. It reacts with the serine residue in the active site of the enzyme, forming a covalent bond and preventing the enzyme from functioning. This mechanism of action has been well studied and is widely accepted in the scientific community.
Biochemical and Physiological Effects
AEBSF has been shown to have both biochemical and physiological effects. In biochemical studies, it has been used to inhibit proteases and prevent protein degradation. In physiological studies, it has been used to study the role of serine proteases in various biological processes such as blood clotting and inflammation.
实验室实验的优点和局限性
One of the advantages of AEBSF is its specificity for serine proteases. It does not inhibit other types of proteases, which allows for more accurate and specific studies. However, one of the limitations of AEBSF is its irreversibility. Once it binds to the active site of the enzyme, it cannot be removed, which limits its use in certain experiments.
未来方向
There are several future directions for AEBSF research. One area of research is the development of new serine protease inhibitors with improved specificity and reversibility. Another area of research is the study of the role of serine proteases in various diseases such as cancer and Alzheimer's disease. AEBSF has the potential to be used as a therapeutic agent in the treatment of these diseases.
Conclusion
In conclusion, 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide is a widely used chemical compound in scientific research. It has been used to study the mechanism of action of enzymes, purify proteins and enzymes, and study the role of serine proteases in various biological processes. AEBSF has both biochemical and physiological effects and has advantages and limitations in lab experiments. There are several future directions for AEBSF research, including the development of new serine protease inhibitors and the study of the role of serine proteases in various diseases.
合成方法
The synthesis of AEBSF involves the reaction of benzenesulfonyl chloride with 3-ethoxypropylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide. The synthesis method has been well established and is widely used in the laboratory.
属性
IUPAC Name |
3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-18-9-5-8-14-19(16,17)13-7-4-6-12(10-13)11(2)15/h4,6-7,10,14H,3,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQGDYRKXZNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)





![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)

![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)



